Cas no 166402-16-0 (3-Chloroquinoxalin-6-amine)

3-Chloroquinoxalin-6-amine is a heterocyclic organic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and an amine group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine moiety offers a site for nucleophilic substitution, while the amine group enables condensation or coupling reactions. Its well-defined purity and stability ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of biologically active molecules, including potential therapeutic agents, due to its versatile scaffold. Proper handling under controlled conditions is recommended due to its reactive functional groups.
3-Chloroquinoxalin-6-amine structure
3-Chloroquinoxalin-6-amine structure
Product Name:3-Chloroquinoxalin-6-amine
CAS No:166402-16-0
MF:C8H6ClN3
MW:179.606339931488
MDL:MFCD18822618
CID:110762
PubChem ID:45121542
Update Time:2025-05-25

3-Chloroquinoxalin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Quinoxalinamine,3-chloro-
    • 3-Chloroquinoxalin-6-amine
    • 6-Quinoxalinamine, 3-chloro-
    • CHEMBL4567395
    • D70960
    • 166402-16-0
    • 6-Quinoxalinamine, 3-chloro-
    • CS-0162600
    • MFCD18822618
    • BS-15525
    • 6-Amino-3-chloroquinoxaline
    • SY316626
    • A921283
    • AKOS027399861
    • SCHEMBL9912661
    • DB-379018
    • 3-Chloro-6-quinoxalinamine
    • MDL: MFCD18822618
    • Inchi: 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2
    • InChI Key: KOACHDNWEGOFNC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C=CC(=CC2=N1)N

Computed Properties

  • Exact Mass: 179.02518
  • Monoisotopic Mass: 179.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.8

3-Chloroquinoxalin-6-amine Pricemore >>

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3-Chloroquinoxalin-6-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:166402-16-0)3-Chloroquinoxalin-6-amine
Order Number:A921283
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:16
Price ($):911.0/498.0/190.0
Email:sales@amadischem.com

Additional information on 3-Chloroquinoxalin-6-amine

Comprehensive Overview of 3-Chloroquinoxalin-6-amine (CAS No. 166402-16-0): Properties, Applications, and Industry Insights

3-Chloroquinoxalin-6-amine (CAS No. 166402-16-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoxaline derivative features a chlorine substituent at the 3-position and an amino group at the 6-position, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula, C8H6ClN3, and unique structural properties enable diverse applications, particularly in drug discovery and material science.

Recent trends in organic synthesis highlight the growing demand for halogenated quinoxalines like 3-Chloroquinoxalin-6-amine. Researchers are increasingly exploring its role in developing kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s electron-deficient aromatic system also makes it valuable for designing fluorescent probes and OLED materials, addressing the surge in optoelectronic applications.

From a synthetic chemistry perspective, 166402-16-0 serves as a critical building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Its reactivity profile allows for selective modifications, a feature highly sought after in high-throughput screening libraries. Industry reports indicate a rising adoption of this compound in fragment-based drug design (FBDD), where its low molecular weight and polar surface area enhance lead optimization.

Environmental and regulatory considerations are pivotal in the use of 3-Chloroquinoxalin-6-amine. While not classified as hazardous under current guidelines, proper handling protocols are recommended due to its potential reactivity under extreme conditions. Analytical methods like HPLC-MS and NMR spectroscopy are routinely employed to ensure purity, with commercial samples typically exceeding 97% purity. This aligns with the pharmaceutical industry’s emphasis on quality-by-design (QbD) principles.

Market analyses reveal that the demand for CAS 166402-16-0 is projected to grow at a CAGR of 6.2% from 2023 to 2030, driven by expanding R&D in targeted cancer therapies. Its integration into combinatorial chemistry workflows further underscores its utility. For researchers seeking alternatives, structurally related compounds like 2-aminoquinoxalines or dihalogenated derivatives may offer complementary functionalities.

In conclusion, 3-Chloroquinoxalin-6-amine exemplifies the intersection of medicinal chemistry and advanced materials science. Its multifaceted applications—from small-molecule drug candidates to organic semiconductors—position it as a compound of enduring relevance. Future studies may explore its catalytic asymmetric transformations or bioconjugation techniques, reflecting the dynamic evolution of synthetic methodologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:166402-16-0)3-Chloroquinoxalin-6-amine
A921283
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):911.0/498.0/190.0
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